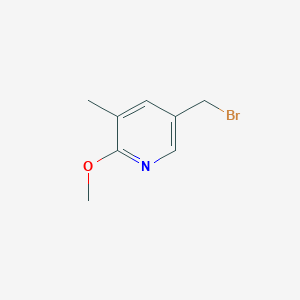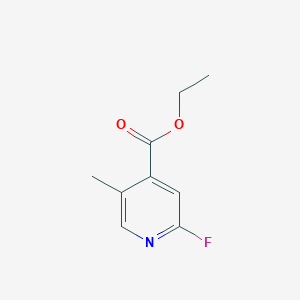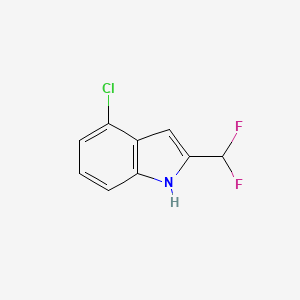
2-Chloro-4-fluoro-3-vinylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-fluoro-3-vinylpyridine is a heterocyclic organic compound with the molecular formula C7H5ClFN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 3 are replaced by chlorine, fluorine, and a vinyl group, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-3-vinylpyridine typically involves the halogenation and subsequent vinylation of pyridine derivatives. One common method includes the reaction of 2-chloro-4-fluoropyridine with a vinylating agent under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes followed by controlled vinylation. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as distillation and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-4-fluoro-3-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, and other strong bases are commonly used.
Addition Reactions: Electrophiles like halogens, acids, and other reactive species can add to the vinyl group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while addition reactions can produce halogenated or hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-fluoro-3-vinylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-fluoro-3-vinylpyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine, fluorine, and vinyl groups in the pyridine ring influences its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-3-fluoro-4-vinylpyridine
- 2-Chloro-4-fluoropyridine
- 3-Chloro-4-fluoropyridine
Comparison: Compared to similar compounds, 2-Chloro-4-fluoro-3-vinylpyridine is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential applications. The combination of chlorine and fluorine atoms also enhances its electron-withdrawing properties, making it a valuable intermediate in various chemical reactions.
Eigenschaften
Molekularformel |
C7H5ClFN |
|---|---|
Molekulargewicht |
157.57 g/mol |
IUPAC-Name |
2-chloro-3-ethenyl-4-fluoropyridine |
InChI |
InChI=1S/C7H5ClFN/c1-2-5-6(9)3-4-10-7(5)8/h2-4H,1H2 |
InChI-Schlüssel |
WYAIGYCLIAWRNT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C=CN=C1Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Chloromethyl)-6-(4-chlorophenyl)spiro[3.5]non-6-ene](/img/structure/B12959928.png)



![Benzo[f]quinoline-1,3(2H,4H)-dione](/img/structure/B12959952.png)


![6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12959966.png)




![5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960009.png)

